molecular formula C27H29N3O4S B4147932 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4147932
M. Wt: 491.6 g/mol
InChI Key: PRQRNPUNLALXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound featuring multiple functional groups, including acetyl, adamantyl, oxoethyl, thio, methyl, nitrophenyl, and pyridinecarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the adamantyl derivative, followed by the introduction of the oxoethyl and thio groups. The final steps involve the formation of the pyridinecarbonitrile ring and the addition of the acetyl and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio and methyl groups.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.

    Substitution: The acetyl and oxoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The adamantyl group, in particular, is known for its ability to enhance the stability and bioavailability of pharmaceuticals.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves interactions with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors, while the nitrophenyl and pyridinecarbonitrile groups can participate in electron transfer and hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: A simpler structure with similar stability and rigidity.

    Pyridinecarbonitrile derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl derivatives: Compounds with similar electron-withdrawing groups.

Uniqueness

The uniqueness of 5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-15-24(16(2)31)25(20-5-3-4-6-22(20)30(33)34)21(13-28)26(29-15)35-14-23(32)27-10-17-7-18(11-27)9-19(8-17)12-27/h3-6,17-19,25,29H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQRNPUNLALXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C23CC4CC(C2)CC(C4)C3)C#N)C5=CC=CC=C5[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 4
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 6
5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.